

Vildagliptin-13C5,15N: A Technical Guide to Isotopic Purity and Stability

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Compound of Interest

Compound Name: Vildagliptin-13C5,15N

Cat. No.: B585061

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical quality attributes of **Vildagliptin-13C5,15N**, an isotopically labeled internal standard essential for the accurate quantification of Vildagliptin in complex biological matrices. This document outlines the methodologies for assessing isotopic purity and stability, drawing upon established analytical techniques for the parent compound, Vildagliptin.

Introduction to Vildagliptin and its Labeled Analog

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1][2] By inhibiting DPP-4, Vildagliptin prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulintropic polypeptide (GIP), thereby enhancing pancreatic islet function and improving glycemic control.[1][2]

Vildagliptin-13C5,15N serves as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical studies.[3][4] The incorporation of five carbon-13 and one nitrogen-15 atoms provides a distinct mass shift, allowing for its differentiation from the unlabeled drug in mass spectrometry-based assays, while maintaining nearly identical physicochemical properties. The use of SIL-IS is the gold standard in quantitative bioanalysis, as it corrects for variability in sample preparation and matrix effects.

Isotopic Purity Assessment

The isotopic purity of **Vildagliptin-13C5,15N** is a critical parameter that directly impacts the accuracy of quantitative assays. It is essential to determine the percentage of the desired labeled species and to identify and quantify any unlabeled or partially labeled impurities.

Experimental Protocol: Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the isotopic distribution and purity of **Vildagliptin-13C5,15N** using high-resolution mass spectrometry (HRMS).

Instrumentation:

- Liquid Chromatograph (LC)
- High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)

Procedure:

- Sample Preparation: Prepare a solution of **Vildagliptin-13C5,15N** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 µg/mL.
- Chromatographic Separation: Inject the sample onto an appropriate LC column (e.g., C18) to separate the analyte from any potential impurities. A generic gradient method can be employed.
- Mass Spectrometric Analysis:
 - Acquire full scan mass spectra in positive ion mode over a relevant m/z range.
 - The theoretical monoisotopic mass of Vildagliptin is 303.1998 g/mol (C₁₇H₂₅N₃O₂).
 - The theoretical monoisotopic mass of **Vildagliptin-13C5,15N** is 309.2170 g/mol (C₁₂¹³C₅H₂₅N₂¹⁵NO₂).
 - Analyze the isotopic cluster of the molecular ion to determine the relative abundance of the M+0, M+1, M+2, etc., peaks.

- Data Analysis:
 - Calculate the isotopic purity by comparing the observed isotopic distribution to the theoretical distribution.
 - Quantify the percentage of unlabeled Vildagliptin (m/z 304.2) present in the labeled material.

Data Presentation: Isotopic Purity Specifications

Parameter	Specification
Chemical Purity	≥ 98%
Isotopic Purity	≥ 98 atom % ¹³ C, ≥ 98 atom % ¹⁵ N
Unlabeled Vildagliptin	≤ 0.5%

Note: These are typical specifications and may vary by supplier.

Stability of Vildagliptin-¹³C₅,¹⁵N

The stability of **Vildagliptin-¹³C₅,¹⁵N** is crucial for ensuring the integrity of stock solutions and the reliability of analytical data over time. Stability studies are typically conducted under various stress conditions to identify potential degradation pathways and to establish appropriate storage and handling procedures. The degradation pathways of the labeled compound are expected to mirror those of unlabeled Vildagliptin.

Forced degradation studies on Vildagliptin have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[5][6] The primary degradation products result from hydrolysis of the cyano group and the amide bond.[2][7]

Experimental Protocol: Forced Degradation Study

Objective: To evaluate the stability of **Vildagliptin-¹³C₅,¹⁵N** under various stress conditions.

Methodology:

- Prepare Stock Solution: Prepare a stock solution of **Vildagliptin-13C5,15N** in a suitable solvent.
- Stress Conditions: Aliquot the stock solution and expose to the following conditions:
 - Acidic Hydrolysis: 1M HCl at 70°C for 24 hours.[6]
 - Basic Hydrolysis: 1M NaOH at room temperature for 4 hours.[6]
 - Oxidative Degradation: 3% H₂O₂ at room temperature for 3 hours.[6]
 - Thermal Degradation: Heat at 60°C for 48 hours.
 - Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
- Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC-UV or LC-MS method.[8][9][10]
- Data Evaluation:
 - Calculate the percentage degradation of **Vildagliptin-13C5,15N**.
 - Identify and characterize any major degradation products by mass spectrometry.

Data Presentation: Summary of Vildagliptin Stability

Condition	Vildagliptin Degradation	Major Degradants Observed
Acidic (1M HCl, 70°C)	Significant degradation (approx. 85% after 210 min for unlabeled Vildagliptin).[6]	One major degradant at RRT 1.3.[5]
Basic (1M NaOH, RT)	Complete degradation (for unlabeled Vildagliptin after 60 min).[6]	Three major degradants at RRTs 0.4, 0.7, and 1.2.[5]
Oxidative (3% H ₂ O ₂ , RT)	Significant degradation (approx. 87% after 180 min for unlabeled Vildagliptin).[6]	Five major degradants at RRTs 0.5, 0.6, 0.7, 0.8, and 1.2.[5]
Neutral Hydrolysis	One major degradant at RRT 0.7.[5]	
Thermal & Photolytic	No significant degradation observed.[5]	

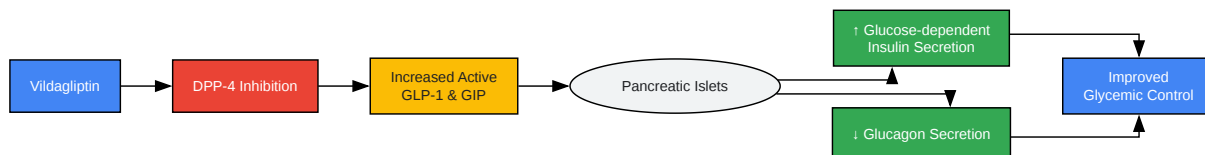
RRT = Relative Retention Time

Vildagliptin's Mechanism of Action and Metabolism

Understanding the biological pathways of Vildagliptin is essential for contextualizing its use and analysis.

Signaling Pathway

Vildagliptin's therapeutic effect is mediated through the inhibition of DPP-4, which leads to an increase in active GLP-1 and GIP levels. This, in turn, stimulates glucose-dependent insulin secretion and suppresses glucagon secretion.

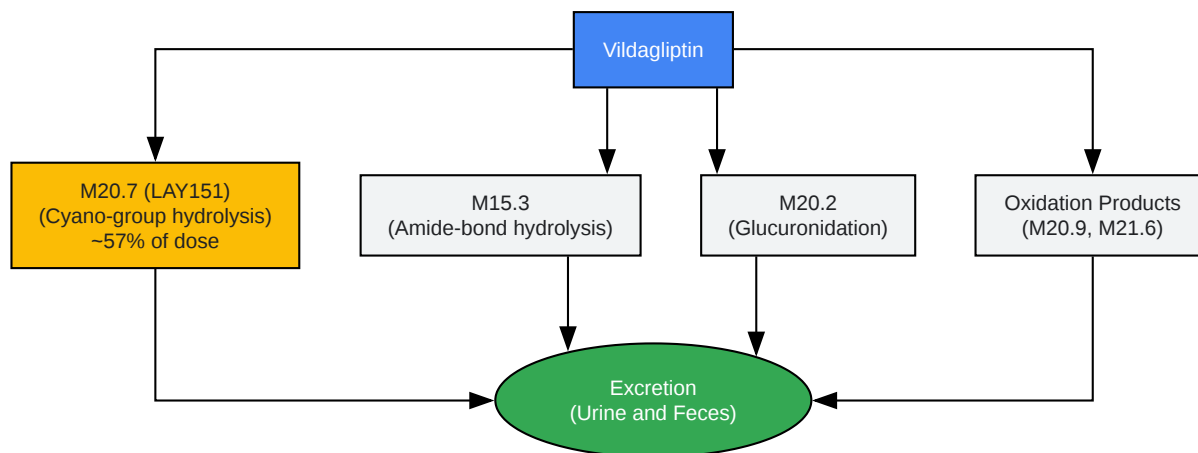


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Caption: Vildagliptin's DPP-4 inhibition pathway.

Metabolic Pathway

Vildagliptin is extensively metabolized in humans, primarily through hydrolysis.[7] The major metabolite, M20.7 (LAY151), is formed by hydrolysis of the cyano group and is pharmacologically inactive.[2][7] This metabolism is not significantly mediated by cytochrome P450 enzymes.[7]



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Caption: Major metabolic pathways of Vildagliptin.

Conclusion

Vildagliptin-13C5,15N is an indispensable tool for the accurate quantification of Vildagliptin in preclinical and clinical research. This guide has outlined the key considerations for its use, including the assessment of isotopic purity and stability. The provided experimental frameworks, based on established methods for Vildagliptin, offer a robust starting point for the validation and implementation of this critical reagent in bioanalytical workflows. Adherence to rigorous analytical practices will ensure the generation of high-quality, reliable data in drug development programs.

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